Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate
Description
Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate is a bicyclic organic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with a formyl (–CHO) substituent at the 3-position and a benzyl carbamate (–O(CO)NHBn) group at the 2-position. This structure combines rigidity from the bicyclic framework with reactive functional groups, making it a valuable intermediate in medicinal chemistry and materials science. The compound is cataloged by Santa Cruz Biotechnology (SCBT) as part of their specialized reagents for research .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-(3-formyl-2-bicyclo[2.2.1]hept-5-enyl)carbamate |
InChI |
InChI=1S/C16H17NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,9,12-15H,8,10H2,(H,17,19) |
InChI Key |
BBEFTHISPJVNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Based Synthesis
The core of the synthesis involves the Diels-Alder cycloaddition reaction, which is a pivotal step in constructing the bicyclo[2.2.1]heptane skeleton. This reaction typically involves cyclopentadiene as the diene and a suitable dienophile bearing a formyl group, such as aldehyde derivatives or activated unsaturated compounds.
Cyclopentadiene + aldehyde derivative → Bicyclic adduct
The aldehyde functionality is introduced either directly via functionalized dienophiles or through subsequent oxidation steps. The Diels-Alder reaction is performed under controlled temperatures, often in inert solvents like dichloromethane, to optimize yield and stereoselectivity.
Functionalization of the Bicyclic Core
Post-cycloaddition, the resulting bicyclic compound undergoes oxidation to introduce the formyl group at the 3-position. Common oxidizing agents include:
- Chromium-based reagents (e.g., PCC, Jones reagent)
- Dess–Martin periodinane
The aldehyde thus formed is then protected or further modified to facilitate subsequent carbamate formation.
Carbamate Formation
The carbamate group is introduced via nucleophilic substitution reactions involving carbamoyl chlorides or isocyanates with the amino or hydroxyl groups on the bicyclic scaffold. The typical procedure involves:
- Activation of the amine or alcohol group on the bicyclic system
- Reaction with benzyl chloroformate (Cbz-Cl) or analogous reagents under basic conditions (e.g., triethylamine or diisopropylethylamine)
This step yields the benzyl carbamate derivative, which is crucial for subsequent transformations.
Incorporation of the Benzyl Group
The benzyl group is introduced via benzylation reactions, often through nucleophilic substitution with benzyl halides or via catalytic hydrogenation of benzyl-protected intermediates.
Detailed Reaction Scheme and Data Table
Variations and Optimizations in Preparation
Use of Microwave-Assisted Reactions
Recent advances include microwave irradiation to accelerate cycloaddition and oxidation steps, significantly reducing reaction times and improving yields. For example, reactions carried out at 220°C under microwave conditions achieved high conversion rates within 60 minutes, as reported in recent literature.
Catalytic and Protecting Group Strategies
Employing protecting groups such as tert-butoxycarbonyl (Boc) or benzyl groups facilitates selective functionalization, especially during multi-step sequences involving sensitive aldehyde and amine functionalities.
Alternative Synthetic Pathways
Other methods involve the use of alternative starting materials like norbornene derivatives or utilizing retro-Diels–Alder reactions to modify the bicyclic core, as outlined in patent literature.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate is used as a building block in organic synthesis, particularly in the development of complex molecular architectures .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications due to its reactive formyl group .
Medicine: While not directly used in medicine, derivatives of this compound are explored for potential therapeutic applications, including enzyme inhibitors and drug delivery systems .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers, contributing to the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate involves its reactive formyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it a valuable tool in proteomics research for labeling and modifying proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
The carbamate group (present in the target compound and its hydroxymethyl analog) offers stability compared to the ester group in methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate, which is more prone to hydrolysis .
Conformational and Crystallographic Differences :
- The lactone-containing derivative (benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) exhibits distinct torsion angles (C–O–C–C = 155.5° vs. 178.6° in two conformers), leading to varied crystal packing via C–H⋯O interactions. This contrasts with the target compound’s aldehyde, which may influence solubility or solid-state stability .
Comparison with Bicyclo[1.1.1]pentane Analogs
Table 2: Substituent Effects in Smaller Bicyclic Systems
Key Observations :
- However, [1.1.1] systems are increasingly used as bioisosteres for para-substituted benzene rings, highlighting divergent applications .
- Substituent Positioning : The 3-formyl group in both systems may exhibit similar reactivity, but steric constraints in [1.1.1] systems could limit accessibility for further derivatization.
Research Implications and Limitations
- Availability : The hydroxymethyl analog (CAS 1132677-93-0) is discontinued, limiting comparative studies on carbamate derivatives with varying polar groups .
- Data Gaps : Key parameters like solubility, melting point, and biological activity for the target compound are absent in the evidence, necessitating further experimental characterization.
Biological Activity
Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: with a molecular weight of approximately 287.31 g/mol . The compound features a bicyclic structure that contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or the generation of reactive oxygen species (ROS) .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can disrupt metabolic pathways in target cells. For instance, related compounds have shown urease inhibitory activity, suggesting that this compound might similarly affect urease activity .
- Antimicrobial Activity : Some derivatives of bicyclic compounds have demonstrated antimicrobial properties, particularly against Helicobacter pylori, indicating potential applications in treating infections .
Cytotoxicity Studies
A series of cytotoxicity assays were performed to evaluate the effects of this compound on human tumor cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | ROS generation |
| A549 (lung cancer) | 25 | Enzyme inhibition |
These results suggest that this compound exhibits selective cytotoxicity towards cancer cells, with varying potency across different cell lines.
Case Studies and Research Findings
- Study on Urease Inhibition : A study reported that structurally related compounds effectively inhibited urease activity, which is crucial for the survival of H. pylori in gastric environments. This suggests that this compound could potentially serve as a lead compound for developing new anti-H. pylori agents .
- Cytotoxicity in Hepatocytes : Research indicated that similar benzyl carbamates were metabolized by liver microsomes, leading to the formation of cytotoxic metabolites that could affect liver cells adversely . This highlights the importance of understanding metabolic pathways when evaluating the safety and efficacy of such compounds.
Q & A
Q. What mechanistic insights explain side-product formation during carbamate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
